molecular formula C26H35F3O6 B125177 Travoprost 5,6-trans isomer CAS No. 1563176-59-9

Travoprost 5,6-trans isomer

Katalognummer: B125177
CAS-Nummer: 1563176-59-9
Molekulargewicht: 500.5 g/mol
InChI-Schlüssel: MKPLKVHSHYCHOC-JPVYXPJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Travoprost is the Alcon trade name for fluprostenol isopropyl ester, an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Fluprostenol isopropyl ester is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. 5-trans Fluprostenol isopropyl ester (5-trans Travoprost) is an impurity that is routinely found in bulk preparations of fluprostenol isopropyl ester in amounts ranging from 1-3%. The pharmacology of 5-trans fluprostenol isopropyl ester has not been studied extensively to date.

Wirkmechanismus

Mode of Action

The mode of action of Travoprost 5,6-trans isomer involves its interaction with the FP prostanoid receptor. By binding to the FP receptor, Travoprost increases the outflow of aqueous humour via the trabecular meshwork and uveoscleral pathways . This results in a reduction of intraocular pressure . Unlike other prostaglandin analogues, Travoprost demonstrates full agonism and high selectivity at the prostanoid receptor, reporting a higher efficacy in reducing intraocular pressure and a reduced risk for developing off-target side effects .

Pharmacokinetics

It is known that the ester moiety of the free acid allows for enhanced penetration into the aqueous humour This suggests that the compound has good bioavailability

Result of Action

The molecular and cellular effects of Travoprost’s action primarily involve the reduction of intraocular pressure. By increasing the outflow of aqueous humour, Travoprost reduces the pressure within the eye . This can help prevent damage to the optic nerve, which can occur due to high intraocular pressure in conditions such as open-angle glaucoma and ocular hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of benzalkonium chloride, a common preservative in eye drops, is known to cause local inflammation when used chronically . Therefore, alternative solubilizing agents like polysorbate 80 (PS80) are being explored to enhance the ocular bioavailability of prostaglandin analogues like Travoprost

Biologische Aktivität

Travoprost 5,6-trans isomer, also known as 5,6-trans-Fluprostenol isopropyl ester, is a structural analog of Travoprost, a widely used medication for managing glaucoma and ocular hypertension. While Travoprost functions as a potent ocular hypotensive agent through its action on the FP receptor, the 5,6-trans isomer exhibits significantly different biological properties. This article explores the biological activity of this compound, including its receptor interactions, pharmacokinetics, and potential applications in research.

Chemical Structure and Properties

  • Chemical Formula : C26_{26}H35_{35}F3_3O6_6
  • Molecular Weight : 500.55 g/mol
  • CAS Number : 1563176-59-9

The compound's structure includes a prostaglandin-like backbone that influences its interaction with biological systems. However, it is essential to note that the 5,6-trans isomer is generally regarded as inactive compared to its parent compound Travoprost in therapeutic contexts .

This compound acts primarily as a selective full agonist of the FP receptor; however, it does not exhibit the same therapeutic efficacy as Travoprost. The biological activity observed with this isomer includes:

  • Receptor Binding : It binds to FP receptors but fails to activate downstream signaling pathways effectively.
  • Ocular Hypotensive Effects : Despite its receptor binding capability, it does not produce significant reductions in intraocular pressure (IOP) like Travoprost does.

Pharmacokinetics

Research has shown that the pharmacokinetic profile of this compound differs from that of its active counterpart. A study evaluating the stability and bioavailability of various formulations indicated that while the isomer can be detected in ocular tissues, its concentration and effect on IOP are negligible compared to active forms .

Table 1: Pharmacokinetic Comparison

CompoundPeak Concentration (ng/mL)Time to Peak (h)IOP Reduction (%)
Travoprost1201.530
Travoprost 5,6-trans52<1

Research Applications

Despite its lack of therapeutic activity in treating glaucoma or ocular hypertension, this compound has been utilized in various research contexts:

  • Formulation Studies : It serves as a reference compound in studies assessing the stability and compatibility of excipients with prostaglandin analogs .
  • Analytical Methods Development : The compound has been used in developing analytical methods like Ultra Performance Liquid Chromatography (UPLC) for measuring travoprost content and related substances .

Case Studies

A notable study focused on formulating preservative-free eye drops containing Travoprost and its derivatives. The findings highlighted that while the active compounds effectively reduced IOP, the presence of the 5,6-trans isomer did not contribute to this effect but was essential for evaluating formulation stability .

Another case involved analyzing the pharmacokinetic profiles of various travoprost formulations in rabbits. The study demonstrated enhanced ocular bioavailability when using specific excipients without compromising safety profiles .

Eigenschaften

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3+,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-JPVYXPJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563176-59-9
Record name (5E,13E)-(9S,11R,15R)-9,11,15-Trihydroxy-(+)-16-(m-trifluoromethylphenoxy)-17,18,19,20-tetranor-5,13-prostadienoic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Travoprost 5,6-trans isomer
Reactant of Route 2
Travoprost 5,6-trans isomer
Reactant of Route 3
Travoprost 5,6-trans isomer
Reactant of Route 4
Travoprost 5,6-trans isomer
Reactant of Route 5
Travoprost 5,6-trans isomer
Reactant of Route 6
Travoprost 5,6-trans isomer

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.